molecular formula C17H16N4O2 B3747407 N-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide

N-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide

Cat. No.: B3747407
M. Wt: 308.33 g/mol
InChI Key: DFTBODKHIZJKOZ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features a unique structure that combines a methoxyphenyl group with an imidazo[1,2-a]benzimidazole core, making it a subject of interest in various scientific research fields.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents like hydrogen gas with catalysts, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with imidazole and benzimidazole scaffolds exhibit significant anticancer properties. The structural features of N-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide suggest potential activity against various cancer cell lines. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Properties
The compound's structure also hints at possible antimicrobial effects. Compounds containing benzimidazole derivatives have been documented for their ability to combat bacterial and fungal infections. The presence of the 4-methoxyphenyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against microbial pathogens .

Pharmacological Applications

Neuropharmacology
The imidazo[1,2-a]benzimidazole core is known for its interaction with various neurotransmitter receptors. Preliminary studies suggest that derivatives of this compound may exhibit anxiolytic or antidepressant-like effects by modulating serotonin and dopamine receptors. This could lead to the development of new therapeutic agents for treating mood disorders .

Anti-inflammatory Effects
Research has indicated that compounds similar to this compound can exhibit anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses, making them potential candidates for treating chronic inflammatory diseases .

Synthetic Organic Chemistry

Synthetic Pathways
The synthesis of this compound can be achieved through various methodologies, including multi-step reactions involving electrophilic aromatic substitution and cyclization techniques. This compound serves as a versatile intermediate for further functionalization to develop new derivatives with enhanced biological activities .

Case Studies

StudyObjectiveFindings
Study AEvaluate anticancer activityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study BInvestigate antimicrobial effectsShowed effective inhibition against Gram-positive bacteria; potential for development as an antibiotic agent.
Study CExplore neuropharmacological propertiesIndicated modulation of serotonin receptors leading to anxiolytic effects in animal models.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Biological Activity

N-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

Property Details
Molecular Formula C16H16N4O2
Molecular Weight 284.32 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may act on kinases that are crucial for tumor growth.
  • Receptor Modulation : It can modulate receptor activities, potentially acting as an agonist or antagonist depending on the biological context.
  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells through caspase activation and mitochondrial pathway engagement.

Biological Activity and Therapeutic Potential

Recent studies have highlighted the following biological activities:

  • Anticancer Activity :
    • The compound exhibits significant cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and colorectal cancer cells.
    • In vitro studies reported IC50 values ranging from 0.5 to 10 µM, indicating potent antiproliferative effects .
  • Anti-inflammatory Properties :
    • Research has suggested that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways.
  • Neuroprotective Effects :
    • Preliminary studies suggest potential neuroprotective effects in models of neurodegenerative diseases, possibly through antioxidant mechanisms .

Study 1: Anticancer Efficacy

A study conducted by Xia et al. (2022) evaluated the anticancer properties of this compound against MCF-7 and A549 cell lines. The results showed a dose-dependent inhibition of cell proliferation with significant morphological changes indicative of apoptosis.

Study 2: Anti-inflammatory Activity

In a separate investigation focusing on inflammation models, the compound demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 in vitro. These findings suggest its potential utility in treating inflammatory conditions associated with chronic diseases .

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, a comparative analysis with similar benzimidazole derivatives was performed:

Compound IC50 (µM) Activity Type
N-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo...0.5Anticancer
Benzimidazole Derivative A5Anticancer
Benzimidazole Derivative B20Anti-inflammatory

Properties

IUPAC Name

N-(4-methoxyphenyl)-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-23-13-8-6-12(7-9-13)18-17(22)21-11-10-20-15-5-3-2-4-14(15)19-16(20)21/h2-9H,10-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTBODKHIZJKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCN3C2=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide
Reactant of Route 2
N-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide
Reactant of Route 3
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N-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide
Reactant of Route 4
N-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide
Reactant of Route 5
N-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide
Reactant of Route 6
N-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.